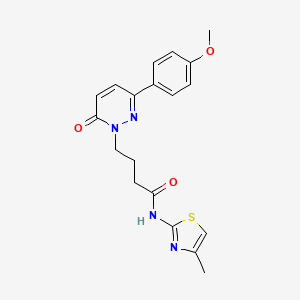

4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)butanamide

Description

This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted at position 3 with a 4-methoxyphenyl group. A butanamide linker connects the pyridazinone to a 4-methylthiazol-2-yl moiety. The amide linkage provides structural rigidity and metabolic stability.

Properties

IUPAC Name |

4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-13-12-27-19(20-13)21-17(24)4-3-11-23-18(25)10-9-16(22-23)14-5-7-15(26-2)8-6-14/h5-10,12H,3-4,11H2,1-2H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFJIYRNESTHAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)butanamide belongs to a class of chemical compounds that exhibit significant biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyridazine ring, a thiazole moiety, and a methoxyphenyl substituent. The molecular formula is with a molecular weight of 288.3 g/mol. The compound has been synthesized through various chemical pathways, demonstrating good purity levels (≥95%) in commercial preparations .

The primary mechanism through which this compound exerts its biological effects is through the inhibition of tubulin polymerization . Tubulin is a protein that forms microtubules, which are essential for cell division. By disrupting microtubule dynamics, this compound can effectively arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis (programmed cell death) .

Anticancer Activity

Research has indicated that compounds similar to This compound demonstrate notable anticancer properties:

- In Vitro Studies : In vitro assays have shown that this class of compounds exhibits cytotoxic effects against various cancer cell lines, including prostate and melanoma cells. The IC50 values for these compounds are often in the low nanomolar range, indicating potent activity .

- In Vivo Studies : Animal studies have provided evidence for the efficacy of these compounds in tumor models. For instance, treatments with related SMART compounds resulted in significant tumor growth inhibition compared to control groups, with T/C values ranging from 4% to 30% depending on the dosage and treatment duration .

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

- Study on Prostate Cancer : In a study involving human prostate cancer xenografts, administration of related thiazole derivatives showed a marked reduction in tumor size after 21 days of treatment without significant neurotoxicity .

- Melanoma Treatment : Another study evaluated the effects of these compounds on melanoma cells and reported substantial reductions in cell viability and proliferation rates, further supporting their potential as therapeutic agents in oncology .

Comparative Analysis

The following table summarizes key findings from various studies on related compounds:

| Compound Name | Cancer Type | IC50 (nM) | In Vivo Efficacy (%T/C) | Mechanism |

|---|---|---|---|---|

| SMART-H | Prostate | <10 | 25 | Tubulin polymerization inhibition |

| SMART-F | Melanoma | <20 | 30 | Tubulin polymerization inhibition |

| Subject Compound | Various | <15 | 20 | Tubulin polymerization inhibition |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related pyridazinone derivatives, focusing on substituents, linker chains, heterocyclic moieties, and spectroscopic properties.

Table 1: Structural and Spectroscopic Comparison

Key Findings:

Substituent Effects: The target compound’s 4-methoxyphenyl group contrasts with electron-withdrawing groups (e.g., 4-chlorophenyl in 6h) or bulky substituents (e.g., benzylpiperidinyl in 6i). Methoxy groups may enhance solubility compared to chlorophenyl derivatives .

Linker Chain :

- The butanamide chain in the target compound provides a longer spacer than the propanamide in 6h–6k. This could alter spatial orientation in biological targets or modulate pharmacokinetics .

Heterocyclic Moieties: The 4-methylthiazol-2-yl group in the target compound differs from antipyrine (pyrazol-4-yl) in 6h–6k. Thiazoles are known for metabolic stability and hydrogen-bonding capacity, whereas antipyrine moieties may confer anti-inflammatory activity .

Spectroscopic Data: IR spectra for all compounds show strong C=O stretches (~1650–1680 cm⁻¹) for amides and pyridazinone. The target compound’s thiazole-methyl group would appear at δ ~2.4 in ¹H NMR, distinct from antipyrine’s methyl groups (δ ~2.1–2.5) .

Synthetic Yields: While the target compound’s yield is unspecified, similar derivatives (e.g., 6h: 54%, 6i: 62%) suggest moderate efficiency for pyridazinone-amide syntheses. Reaction conditions (e.g., Cs₂CO₃ in DMF) may influence yields .

Research Implications

- Pharmacokinetics : The butanamide linker may improve bioavailability compared to shorter chains, though solubility must be assessed via logP studies.

- Future Directions : Comparative bioactivity screening (e.g., COX inhibition, antimicrobial assays) and molecular docking studies are needed to validate hypotheses derived from structural comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.